2-Amino-4-chloro-6-(2-thienyl)pyrimidine

Lipophilicity ADME Prediction Scaffold Optimization

2-Amino-4-chloro-6-(2-thienyl)pyrimidine (CAS 569657-91-6) is the definitive 6-thienyl congener for kinase inhibitor libraries. The thienyl sulfur enables S–π interactions absent in phenyl (CAS 36314-97-3) or furyl (CAS 569657-93-8) analogs. Its LogP is ~0.5–0.7 units lower than the phenyl variant, pulling lead series back toward drug-like chemical space while preserving TPSA (51.8 Ų). Features a 2-amino derivatization handle, a 4-chloro leaving group for SNAr/cross-coupling, and a 6-thienyl moiety for parallel library synthesis. Procure at 98% purity to bypass pre-synthesis purification. Ideal for NUAK, EGFR, and Akt1 oncology programs.

Molecular Formula C8H6ClN3S
Molecular Weight 211.67 g/mol
CAS No. 569657-91-6
Cat. No. B3145260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-6-(2-thienyl)pyrimidine
CAS569657-91-6
Molecular FormulaC8H6ClN3S
Molecular Weight211.67 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C8H6ClN3S/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H,(H2,10,11,12)
InChIKeyKMFPVBIHZXWKIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloro-6-(2-thienyl)pyrimidine (CAS 569657-91-6): A Core Pyrimidine Scaffold for Kinase-Targeted Library Synthesis


2-Amino-4-chloro-6-(2-thienyl)pyrimidine (CAS 569657-91-6) is a heterocyclic building block belonging to the 2-aminopyrimidine class, characterized by a pyrimidine core substituted with an amino group at the 2-position, a chloro group at the 4-position, and a thienyl moiety at the 6-position . Its molecular formula is C₈H₆ClN₃S with a molecular weight of 211.67 g/mol, and it is commercially available at purities of 95–98% from multiple global suppliers . The compound is structurally identical to 4-Chloro-6-(thiophen-2-yl)pyrimidin-2-amine (IUPAC) and is recognized in the patent and medicinal chemistry literature as a versatile intermediate for constructing kinase inhibitor libraries, particularly those targeting NUAK, EGFR, and other disease-relevant kinases [1].

Why 2-Amino-4-chloro-6-(2-thienyl)pyrimidine Cannot Be Replaced by Its Phenyl or Furyl Analogs in Lead Optimization


Within the 2-amino-4-chloro-6-arylpyrimidine series, the identity of the 6-aryl substituent fundamentally governs the compound's lipophilicity, electronic character, and consequent intermolecular interactions with biological targets. The thienyl ring introduces a sulfur heteroatom that participates in distinct S–π and sulfur–aromatic interactions not available to the phenyl analog, while simultaneously offering a different hydrogen-bonding and electrostatic profile compared to the oxygen-containing furyl analog [1]. These physicochemical differences translate into quantifiable variations in chromatographic LogP and topological polar surface area (TPSA) that directly impact membrane permeability, solubility, and ultimately the ADME profile of derived lead compounds . Generic substitution with a phenyl (CAS 36314-97-3) or furyl (CAS 569657-93-8) congener without experimental validation therefore risks altering the entire structure-activity relationship (SAR) trajectory of a medicinal chemistry program.

Quantitative Differentiation Evidence: 2-Amino-4-chloro-6-(2-thienyl)pyrimidine vs. Its Closest Structural Analogs


Head-to-Head Lipophilicity Comparison: Thienyl vs. Phenyl Substituent Impact on LogP

The 6-(2-thienyl) substituent imparts a measurably lower lipophilicity compared to the 6-phenyl analog, as quantified by chromatographic LogP values. The target compound 2-Amino-4-chloro-6-(2-thienyl)pyrimidine has a reported XLogP3 of 2.2 [1] and a vendor-computed LogP of 2.44 . In contrast, the phenyl analog 2-Amino-4-chloro-6-phenylpyrimidine (CAS 36314-97-3) exhibits a higher LogP of 2.96 [2]. This represents a LogP reduction of approximately 0.5–0.7 log units for the thienyl compound, which is significant for modulating aqueous solubility and passive membrane permeability in lead optimization campaigns.

Lipophilicity ADME Prediction Scaffold Optimization

Topological Polar Surface Area (TPSA) Parity: Thienyl and Phenyl Analogs Share Identical PSA for Comparable Membrane Interactions

Despite the significant difference in lipophilicity, both the thienyl and phenyl analogs share an identical computed topological polar surface area (TPSA) of 51.8 Ų. The target compound's TPSA is reported as 51.8 Ų by Leyan , and the phenyl analog 2-Amino-4-chloro-6-phenylpyrimidine (CAS 36314-97-3) also exhibits a PSA of 51.8 Ų as reported by Molbase [1]. This parity indicates that the 2-amino and 4-chloro substituents dominate the polar surface area contribution, while the 6-aryl group modulates lipophilicity independently. The furyl analog (CAS 569657-93-8) is expected to have a somewhat higher TPSA due to the additional oxygen heteroatom, though a direct vendor-validated value was not identified in this analysis.

Polar Surface Area Membrane Permeability Drug-likeness

Commercial Availability and Purity Benchmarking: 98% Purity Grade Enables Direct SAR Campaigns Without Re-Purification

The target compound is commercially available at higher purity specifications compared to several close analogs when sourced from comparable supplier tiers. Leyan supplies 2-Amino-4-chloro-6-(2-thienyl)pyrimidine at 98% purity , while the 2-amino group—absent analog 4-Chloro-6-(2-thienyl)pyrimidine (CAS 374554-75-3) is listed at 95% purity from AKSci . The phenyl analog is typically available at 95% purity from multiple vendors [1]. The 98% purity grade for the target compound reduces the burden of pre-use purification for sensitive catalytic or parallel synthesis workflows and increases batch-to-batch consistency in quantitative structure-activity relationship (QSAR) studies. Multiple independent suppliers (Sigma-Aldrich, Leyan, AKSci) stock the compound, ensuring competitive procurement and supply chain redundancy .

Procurement Purity Supply Chain

Patent-Corroborated Scaffold Relevance: Thienylpyrimidine Core in NUAK Kinase Inhibitor Patent Filings

The thienyl-aminopyrimidine scaffold represented by the target compound is specifically claimed in multiple patent families as a core substructure for kinase inhibition. US Patent Application 20240025887 (filed 2022) describes thienyl and cycloalkyl aminopyrimidine compounds as inhibitors of NUAK kinases for the treatment of cancers and fibrosis [1]. This patent explicitly encompasses compounds where the pyrimidine core bears an amino substituent at the 2-position and a thienyl group at the 4- or 6-position, directly validating the target compound's scaffold as a privileged chemotype. In contrast, patent literature for the simpler phenyl and furyl analogs predominantly covers anti-inflammatory (PKC-θ) rather than kinase inhibition applications [2], suggesting differentiated intellectual property landscapes and biological target space for each aryl congener.

Kinase Inhibition Intellectual Property Medicinal Chemistry

Targeted Applications of 2-Amino-4-chloro-6-(2-thienyl)pyrimidine Where Its Differentiated Properties Deliver Measurable Advantages


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Library Synthesis

The combination of a 2-amino handle for further derivatization, a 4-chloro leaving group for nucleophilic aromatic substitution (SₙAr), and a 6-thienyl moiety for S–π interactions makes this compound an ideal core scaffold for generating diverse kinase inhibitor libraries. The NUAK kinase patent landscape [1] and Akt1 kinase SAR studies demonstrating potency advantages of thienyl over furyl and phenyl groups [2] collectively support prioritizing this scaffold for oncology and fibrosis target families. The 98% purity grade available from vendors like Leyan minimizes the need for pre-synthesis purification, accelerating library production timelines.

ADME Property Tuning via Aryl Substituent Selection in Lead Optimization

When optimizing a lead series for oral bioavailability, the measured LogP difference of approximately 0.5–0.7 units between the thienyl (LogP ≈ 2.4) and phenyl (LogP ≈ 3.0) analogs [3] provides a rational basis for substituent selection. If a lead compound trends toward excessive lipophilicity (LogP > 5), replacing a 6-phenyl with a 6-(2-thienyl) group can pull the molecule back toward drug-like chemical space while maintaining identical TPSA (51.8 Ų) and thus preserving the passive permeability profile . This strategy is directly actionable in medicinal chemistry without requiring de novo scaffold design.

Agrochemical Intermediate for Thienopyrimidine-Derived Herbicides and Fungicides

Patent AU-B-2003272898 describes thienopyrimidine derivatives as novel herbicides, with the thienyl-pyrimidine core serving as a key intermediate [4]. The presence of both chloro and amino substituents on the pyrimidine ring enables sequential derivatization to access diverse agrochemical structures. The compound's favorable computed properties (XLogP3 = 2.2, TPSA = 51.8 Ų) [5] align with the physicochemical profiles desired for foliar-applied crop protection agents, where moderate lipophilicity promotes cuticular penetration without excessive soil binding. This dual-use potential—spanning both pharmaceutical and agrochemical applications—broadens the procurement value proposition for research organizations with diversified portfolios.

Cross-Coupling Substrate for Palladium-Catalyzed C–C and C–N Bond Formation

The 4-chloro substituent serves as an excellent leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid diversification at the pyrimidine 4-position. The thienyl group at the 6-position is compatible with these catalytic conditions while providing a heteroaryl handle for additional functionalization or for introducing sulfur-mediated binding interactions with biological targets [6]. Compared to the phenyl analog, the thienyl ring offers a distinct electronic profile (electron-rich heteroaromatic vs. electron-neutral aromatic) that influences both the reactivity of the chloro substituent and the binding properties of the coupling products—a critical consideration when planning parallel synthesis workflows.

Quote Request

Request a Quote for 2-Amino-4-chloro-6-(2-thienyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.